1-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Description
1-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C29H28N6O4 and its molecular weight is 524.581. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives have been synthesized through various chemical reactions involving key starting materials and intermediates. For instance, derivatives of Terazosin hydrochloride, which share structural similarities with the compound of interest, have been synthesized and characterized through spectroscopy techniques such as 1H-NMR, MASS, and IR Spectroscopy. These derivatives displayed potent antibacterial activity against a range of bacteria, showcasing the compound's relevance in antimicrobial research (Kumar, Rajnish, & Mazumdar, 2021).
Antimicrobial and Antibacterial Activities
Research has demonstrated the antimicrobial and antibacterial potentials of derivatives related to this compound. Specific derivatives have been synthesized to explore their effectiveness against various microorganisms. The activities of these compounds have been tested against bacteria such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus, indicating their significant potential in treating bacterial infections (Kumar et al., 2021).
Quality Control and Pharmaceutical Applications
The development of quality control methods for substances similar to the compound highlights its potential in pharmaceutical applications. A leader compound among derivatives has been investigated as a promising antimalarial agent, with proposed quality control methods including solubility, identification, and assay by potentiometric titration, demonstrating the pharmaceutical industry's interest in such compounds for therapeutic uses (Danylchenko et al., 2018).
Properties
IUPAC Name |
1-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O4/c36-26(32-16-18-33(19-17-32)28(38)24-11-6-20-39-24)13-12-25-30-31-29-34(15-14-21-7-2-1-3-8-21)27(37)22-9-4-5-10-23(22)35(25)29/h1-11,20H,12-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJJABFBLLVAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5)C(=O)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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